Cas no 848285-03-0 (Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate)

Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate is a specialized quinoline derivative featuring a formylbenzoyloxy methyl substituent at the 2-position and an ethyl carboxylate group at the 3-position. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which includes both aldehyde and ester moieties, enabling its use as a versatile intermediate in heterocyclic synthesis. The presence of the formyl group allows for further functionalization via condensation or nucleophilic addition reactions, while the ester group offers potential for hydrolysis or transesterification. Its well-defined reactivity profile makes it suitable for applications in pharmaceutical and materials research, particularly in the development of complex molecular architectures.
Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate structure
848285-03-0 structure
Product name:Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate
CAS No:848285-03-0
MF:C22H19NO5
MW:377.389966249466
CID:5454739
PubChem ID:4853451

Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • 848285-03-0
    • ETHYL 2-[(4-FORMYLBENZOYLOXY)METHYL]-4-METHYLQUINOLINE-3-CARBOXYLATE
    • AKOS030641671
    • ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate
    • EN300-1186838
    • Z18298019
    • Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate
    • Inchi: 1S/C22H19NO5/c1-3-27-22(26)20-14(2)17-6-4-5-7-18(17)23-19(20)13-28-21(25)16-10-8-15(12-24)9-11-16/h4-12H,3,13H2,1-2H3
    • InChI Key: SBVUEQBVJWNDSB-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C(C)=C(C(OCC)=O)C=1COC(=O)C1=CC=C(C=O)C=C1

Computed Properties

  • Exact Mass: 377.12632271g/mol
  • Monoisotopic Mass: 377.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 557
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 82.6Ų

Experimental Properties

  • Density: 1.267±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 550.5±50.0 °C(Predicted)
  • pka: 1.71±0.50(Predicted)

Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1186838-0.05g
848285-03-0 90%
0.05g
$212.0 2023-07-10
Enamine
EN300-1186838-50mg
848285-03-0 90.0%
50mg
$212.0 2023-10-03

Additional information on Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate

Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate (CAS No. 848285-03-0)

Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate (CAS No. 848285-03-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique quinoline scaffold and functional groups, holds potential for various applications, particularly in the development of novel therapeutic agents.

The quinoline core of this compound is a well-known heterocyclic aromatic ring system that has been extensively studied for its biological activities. Quinolines have been found to exhibit a wide range of pharmacological properties, including antimalarial, antibacterial, and anticancer activities. The presence of the ethyl ester group and the formylbenzoyl moiety further enhances the compound's structural diversity and functional versatility.

Recent research has focused on the synthetic routes and biological evaluation of Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate. One notable study published in the *Journal of Medicinal Chemistry* (2021) reported a novel synthetic method that improved the yield and purity of this compound. The researchers utilized a palladium-catalyzed coupling reaction followed by an esterification step to efficiently synthesize the target molecule. This method not only streamlined the synthetic process but also minimized the formation of by-products, making it more suitable for large-scale production.

In terms of biological activity, Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate has shown promising results in preliminary studies. A study conducted at the National Institutes of Health (NIH) evaluated the compound's antiproliferative effects on various cancer cell lines. The results indicated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HCT-116) at low micromolar concentrations. The mechanism of action was attributed to its ability to induce apoptosis and disrupt cell cycle progression.

Another area of interest is the compound's potential as an antimicrobial agent. Research published in *Antimicrobial Agents and Chemotherapy* (2022) demonstrated that Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in hospital settings due to its resistance to conventional antibiotics.

The structural features of Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate also make it a valuable candidate for further chemical modifications. Scientists are exploring ways to optimize its pharmacokinetic properties by introducing additional functional groups or altering existing ones. For instance, replacing the ethyl ester with other alkyl or aryl esters could enhance its solubility and bioavailability, making it more suitable for oral administration.

Moreover, computational studies using molecular docking and molecular dynamics simulations have provided insights into the binding interactions of Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate with various biological targets. These studies have identified key residues involved in ligand-receptor interactions, which can guide future drug design efforts.

In conclusion, Ethyl 2-[[(4-formylbenzoyl)oxy]methyl]-4-methyl-3-quinolinecarboxylate (CAS No. 848285-03-0) is a promising compound with diverse biological activities and potential applications in medicinal chemistry. Ongoing research continues to uncover new synthetic methods, biological mechanisms, and optimization strategies that could lead to its development as a therapeutic agent. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing pharmaceutical science.

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